KT-333 ammonium

STAT3 degradation DC50 PROTAC

STAT3 remains undruggable with conventional inhibitors due to retained scaffolding functions. KT-333 ammonium solves this via targeted proteasomal degradation. - **Potency:** DC50 2.5-11.8 nM; complete tumor regression at ≥10 mg/kg IV weekly (xenograft models). - **Selectivity:** >9,000-proteome screen; no STAT1/2/4/5/6 degradation-preserves IFN-γ response for anti-PD-1 combinations. - **Solubility:** 103 mg/mL in PBS (pH 7.4)-enables reliable IV formulation without complex excipients. Clinical-stage benchmark for STAT3 degrader programs. Ammonium salt form optimized for ADME.

Molecular Formula C60H77ClN11O14PS
Molecular Weight 1274.8 g/mol
Cat. No. B15614171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-333 ammonium
Molecular FormulaC60H77ClN11O14PS
Molecular Weight1274.8 g/mol
Structural Identifiers
InChIInChI=1S/C60H74ClN10O14PS.H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);1H3/t32-,40-,41+,42+,45-,46-,47-,53+;/m0./s1
InChIKeyJIYKXEYTTBFNJP-BGVAWFLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-333 Ammonium Overview


KT-333 ammonium (lirodegimod) is a first-in-class, potent, and highly selective heterobifunctional small-molecule degrader of the transcription factor STAT3 [1]. Unlike conventional STAT3 inhibitors that block only phosphorylation-dependent signaling, KT-333 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to catalyze ubiquitination and subsequent proteasomal degradation of the entire STAT3 protein, thereby ablating both phosphorylation-dependent and phosphorylation-independent oncogenic functions [2]. The compound is an intravenous agent currently in Phase 1 clinical development for multiple STAT3-dependent hematological malignancies including relapsed/refractory classic Hodgkin lymphoma, cutaneous T-cell lymphoma, peripheral T-cell lymphoma, large granular lymphocytic leukemia, and NK-cell lymphoma [3].

KT-333 Substitution Analysis


STAT3-targeting agents span small-molecule inhibitors, PROTAC degraders, and molecular glues, each with substantially different pharmacology. Small-molecule STAT3 inhibitors such as Stattic and S3I-201 block only SH2-domain-mediated dimerization, leaving scaffolding and transcriptional co-activator functions intact [1]. Even among STAT3 PROTAC degraders, critical differentiation exists: SD-36 operates through a cereblon (CRBN)-based mechanism with a Kd of approximately 50 nM, whereas KT-333 is VHL-based with DC50 values in the low single-digit nanomolar range and was specifically engineered through iterative medicinal chemistry to optimize potency, selectivity, solubility, and ADME profile simultaneously [2]. The anti-salt form (ammonium salt) further impacts physicochemical properties including aqueous solubility exceeding 100 mg/mL in PBS, a parameter not matched by most comparator degraders and critical for intravenous formulation development [3]. These cumulative differences mean that substituting KT-333 ammonium with an alternative STAT3 agent will not reproduce the same degradation depth, selectivity breadth, pharmacokinetic profile, or clinical response pattern. The quantitative evidence below documents each dimension of differentiation.

KT-333 Quantitative Evidence Guide


Degradation Potency Across PROTAC Degraders

KT-333 ammonium demonstrates a DC50 range of 2.5–11.8 nM for STAT3 degradation across four anaplastic T-cell lymphoma cell lines [1]. This represents an approximately 4-fold to 200-fold improvement in degradation potency compared to SD-36 (Kd ≈ 50 nM, with cellular degradation EC50 values typically 10–100 nM in Molm-16 and SU-DHL-1 lines) [2], approximately 40-fold to 200-fold greater potency than SD-436 (DC50 = 0.5 μM = 500 nM) , and approximately 10-fold to 44-fold greater potency than S3D5 (DC50 = 110 nM in HepG2) . The DC50 metric directly measures protein degradation rather than binding affinity or enzymatic inhibition, making it the most functionally relevant parameter for targeted protein degradation research.

STAT3 degradation DC50 PROTAC ALCL potency comparison

Proteome-Wide Selectivity Profiling

Mass spectrometry-based proteomics in human PBMCs demonstrated that KT-333 selectively degrades STAT3 over nearly 9,000 detected proteins, including all other STAT family members (STAT1, STAT2, STAT4, STAT5, STAT6) [1]. SD-36 similarly demonstrated high selectivity over other STAT members by western blot and limited proteomic analysis, but the proteome-wide selectivity dataset for SD-36 was reported on a smaller protein panel [2]. SD-436 showed no or minimal effect on STAT1, STAT2, and STAT5 at concentrations up to 40 μM ; however, KT-333's selectivity was validated across approximately 9,000 proteins in a clinically relevant primary human cell system (PBMCs), providing a substantially broader and more stringent selectivity assessment [1]. This near-proteome-wide negative selectivity is critical because unintended degradation of other STAT family members—particularly STAT1 and STAT5, which mediate essential immune functions—would carry significant toxicity liability.

STAT3 selectivity proteomics off-target profiling STAT family mass spectrometry

Clinical Target Engagement in Patient PBMCs

In the ongoing Phase 1 clinical trial (NCT05225584), KT-333 achieved dose-dependent and sustained STAT3 degradation in patient peripheral blood mononuclear cells (PBMCs), with mean maximum reductions reaching 66% at Dose Level 1, 70% at Dose Level 2 [1], and up to 88% mean maximum reduction in subsequent dose escalation cohorts—levels approaching those that produced significant antitumor activity in preclinical models [2]. Critically, this is the only STAT3 degrader with published clinical pharmacodynamic data; neither SD-36, SD-436, nor any other STAT3 PROTAC degrader has advanced to human clinical trials as of early 2026 [3]. KT-413 (a distinct IRAKIMiD degrader, not a STAT3 degrader) and KT-474 (an IRAK4 degrader) are also in clinical development but target different proteins entirely [4]. The demonstrated clinical translation—from preclinical DC50 values of 2.5–11.8 nM to patient STAT3 knockdown levels exceeding 85%—validates KT-333's pharmacokinetic-pharmacodynamic (PK-PD) modeling for human dosing.

clinical pharmacodynamics STAT3 knockdown Phase 1 PBMC target engagement

In Vivo Antitumor Efficacy in Xenograft Models

KT-333 ammonium demonstrates dose-dependent antitumor activity in multiple ALCL xenograft models. In the SU-DHL-1 xenograft model, intravenous KT-333 at 5 mg/kg once weekly achieved 79.9% tumor growth inhibition (TGI), while doses of 10, 15, and 45 mg/kg produced complete tumor regression . In a second model, 10 mg/kg achieved 83.8% TGI with 20 and 30 mg/kg yielding complete regression . All complete regressions were sustained through study end. PK-PD-efficacy modeling established that achieving approximately 90% STAT3 degradation for approximately 48 hours per weekly or biweekly dosing cycle was sufficient to drive tumor regression [1]. By comparison, SD-36 (CRBN-based PROTAC) achieved complete tumor regression in Molm-16 and SU-DHL-1 xenografts but typically required doses of 50–100 mg/kg administered 3 times per week [2], while SD-436 (DC50 500 nM) requires 0.5 μM concentrations to achieve degradation and has reported complete regression in xenografts without detailed dose-schedule optimization . The intermittent once-weekly dosing schedule of KT-333—enabled by sustained pharmacodynamic effect—is a key translational differentiator.

xenograft tumor regression ALCL dose-response in vivo efficacy

Survival Benefit in Venetoclax-Resistant AML

In a patient-derived xenograft (PDX) model of venetoclax-resistant acute myeloid leukemia (Ven-Res AML), KT-333 treatment significantly extended median survival from 76 days in vehicle-treated mice to 92 days in KT-333-treated mice (p = 0.0027), representing a 21% improvement in median survival [1]. This survival benefit was accompanied by significant reductions in phosphorylated STAT3 (both Y705 and S727), total STAT3, and MCL1 protein levels in bone marrow and spleen [1]. This dataset is notable because venetoclax-resistant AML represents an area of high unmet clinical need with few effective therapeutic options. No comparable PDX survival data have been published for SD-36, SD-436, or other STAT3 PROTAC degraders in the drug-resistant AML context, making this a unique differentiation dataset for KT-333.

venetoclax resistance AML PDX survival MCL1

VHL-Based Ternary Complex Mechanism

Kymera disclosed at AACR 2024 that KT-333 induces a strong ternary complex between STAT3 and the VHL E3 ligase in a positively cooperative manner, exhibiting structural properties resembling native protein-protein complexes as revealed by cryo-electron microscopy [1]. This VHL-based mechanism contrasts with SD-36 and SD-436, which utilize cereblon (CRBN) as the E3 ligase [2]. The choice of E3 ligase has practical implications: VHL-based degraders avoid competition with endogenous CRBN neosubstrates and are not affected by IMiD-class drug resistance mechanisms; CRBN-based degraders may be subject to IMiD-related resistance and may degrade IMiD neosubstrates (Ikaros/Aiolos) as off-target effects. Additionally, VHL is ubiquitously expressed across tissue types including tumor and immune compartments, supporting broad tissue applicability of KT-333-mediated STAT3 degradation [1]. The positively cooperative ternary complex formation further contributes to the catalytic, substoichiometric mode of action that enables potent degradation at low drug concentrations.

ternary complex VHL cooperativity cryo-EM E3 ligase

KT-333 Application Scenarios


Xenograft and PDX Efficacy Studies

KT-333 ammonium is the optimal STAT3 degrader for ALCL, CTCL, PTCL, and cHL xenograft/PDX efficacy studies based on its demonstrated complete tumor regression at ≥10 mg/kg IV once-weekly dosing . The established PK-PD-efficacy relationship—requiring ~90% STAT3 degradation for ~48 hours to drive tumor regression—provides a quantitative framework for dose scheduling in new models [1]. The compound's high aqueous solubility (103 mg/mL in PBS, pH 7.4) facilitates reliable intravenous formulation without complex solubilization strategies [1].

Venetoclax-Resistant AML Research

KT-333 is uniquely positioned for venetoclax-resistant AML research, having demonstrated significant survival benefit (median 92 vs. 76 days, p = 0.0027) with concomitant reduction in STAT3, p-STAT3, and MCL1 in PDX models [2]. For programs investigating STAT3-mediated resistance to targeted therapies, KT-333 provides a validated tool compound with clinical-stage translational data, enabling more predictive preclinical-to-clinical translation than comparator STAT3 degraders lacking clinical validation [3].

Immuno-Oncology Combination Studies

For combination therapy research where preserving STAT1 and STAT5-mediated immune functions (e.g., IFN-γ signaling, T-cell homeostasis) is critical, KT-333's proteome-wide selectivity—validated across ~9,000 proteins in human PBMCs with no degradation of STAT1, STAT2, STAT4, STAT5, or STAT6—makes it the degrader of choice [1]. This selectivity profile is particularly important for studies combining STAT3 degradation with checkpoint inhibitors (anti-PD-1/PD-L1), where unintended STAT1 degradation would antagonize the IFN-γ response required for anti-PD-1 efficacy [4]. Additionally, the VHL-based mechanism avoids CRBN neosubstrate degradation that could confound immune phenotype interpretation [5].

Translational PK-PD Modeling & Benchmarking

KT-333 is the only STAT3 degrader with published clinical PK-PD data enabling quantitative translational modeling. With DC50 values of 2.5–11.8 nM in preclinical models translating to 66–88% STAT3 degradation in patient PBMCs, KT-333 provides a validated benchmark for new STAT3 degrader programs to compare degradation efficiency, selectivity, and clinical translatability [3]. Procurement of KT-333 as a reference standard enables head-to-head benchmarking of novel STAT3 degraders in the same cellular and in vivo systems, using established assay conditions and PD readouts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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